4-(4-Methyl-1H-pyrazol-1-YL)aniline

Lipophilicity Physicochemical Properties Drug-Likeness

4-(4-Methyl-1H-pyrazol-1-YL)aniline is a heterocyclic aromatic amine building block combining a 4-methylpyrazole moiety with a para-substituted aniline (Molecular Formula: C10H11N3; Molecular Weight: 173.21 g/mol). It is primarily employed in medicinal chemistry as a versatile scaffold for fragment-based drug discovery and as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting SYK, LRRK2, and MYLK.

Molecular Formula C10H11N3
Molecular Weight 173.219
CAS No. 806632-06-4
Cat. No. B2611332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-1H-pyrazol-1-YL)aniline
CAS806632-06-4
Molecular FormulaC10H11N3
Molecular Weight173.219
Structural Identifiers
SMILESCC1=CN(N=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3/c1-8-6-12-13(7-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3
InChIKeyZRTXOXGWSWOXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methyl-1H-pyrazol-1-YL)aniline (CAS 806632-06-4): Core Structural & Procurement Profile


4-(4-Methyl-1H-pyrazol-1-YL)aniline is a heterocyclic aromatic amine building block combining a 4-methylpyrazole moiety with a para-substituted aniline (Molecular Formula: C10H11N3; Molecular Weight: 173.21 g/mol). It is primarily employed in medicinal chemistry as a versatile scaffold for fragment-based drug discovery and as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting SYK, LRRK2, and MYLK [1]. The compound features a calculated XLogP of 1.6, a topological polar surface area (TPSA) of 43.8 Ų, and a predicted pKa of 3.37, offering a distinct physicochemical signature compared to unsubstituted pyrazole-aniline analogs [2].

Procurement Risk Alert: Why Substituting 4-(4-Methyl-1H-pyrazol-1-YL)aniline with Other Pyrazole-Aniline Analogs Compromises SAR Precision


Simple ring-substitution variants of pyrazol-1-yl-aniline cannot be interchanged without risking divergent biological outcomes. The 4-methyl substitution on the pyrazole ring introduces a non-polar steric and electronic effect that directly modulates lipophilicity (ΔXLogP) and target-binding cooperativity. For instance, in CYP2E1 metabolic studies, the introduction of a methyl group at the 4-position shifted binding stoichiometry and improved catalytic-site affinity relative to unsubstituted pyrazole [1]. Additionally, the para-aniline configuration provides a unique vector for amide coupling or Buchwald-Hartwig derivatization, distinct from ortho-substituted isomers (e.g., 2-(4-methyl-1H-pyrazol-1-yl)aniline). Therefore, using cheaper, unsubstituted, or meta/ortho analogs risks mis-prediction of pharmacokinetic properties and invalidates quantitative structure-activity relationship (QSAR) models built around this scaffold.

Head-to-Head Evidence Grid: Quantified Differentiation of 4-(4-Methyl-1H-pyrazol-1-YL)aniline Against Closest Analogs


Lipophilicity Shift: XLogP Comparison Against Unsubstituted Parent Scaffold

The target compound demonstrates a measurable, albeit modest, increase in predicted lipophilicity over the unsubstituted core 4-(1H-pyrazol-1-yl)aniline. This ΔXLogP of +0.1 improves membrane permeability potential while preserving the same polar surface area. For fragment-based screening libraries where logP is a critical filter, this differentiation directly impacts hit selection [1][2].

Lipophilicity Physicochemical Properties Drug-Likeness

CYP2E1 Metabolic Cooperativity: 4-Methyl Substitution Enhances Binding Affinity vs. Unsubstituted Pyrazole

In CYP2E1 binding studies, the introduction of a methyl group at the pyrazole 4-position improved catalytic-site binding affinity relative to unsubstituted pyrazole. While the exact Kd for 4-(4-Methyl-1H-pyrazol-1-YL)aniline was not independently determined, the structurally matched 4-methylpyrazole motif shifted binding stoichiometry and induced cooperative interactions, which were absent with the parent pyrazole [1]. This provides a class-level inference that the target compound will exhibit differential CYP2E1 interaction compared to non-methylated or 3-methyl variants.

ADME-Tox Cytochrome P450 Metabolic Stability

Price Differentiation: Cost-per-Gram Analysis vs. Unsubstituted Parent Scaffold

The target compound commands a substantial price premium over the unsubstituted parent, reflecting its specialized utility and lower production volume. This cost differential must be justified in grant or procurement documentation by its unique structural advantage .

Procurement Cost Efficiency Research Budget

Patent-Cited Scaffold for SYK/LRRK2/MYLK Kinase Inhibitor Design

The compound is explicitly encompassed by the Markush structure of formula (I) in US patent US-20180305356-A1, which claims novel kinase inhibitors targeting SYK, LRRK2, and MYLK. The aniline moiety provides a handle for amide coupling to generate diverse inhibitor libraries, while the 4-methylpyrazole contributes to the hinge-binding pharmacophore [1].

Kinase Inhibition Drug Discovery SYK LRRK2 MYLK

Priority Application Scenarios for 4-(4-Methyl-1H-pyrazol-1-YL)aniline Based on Verified Differentiation


Fragment-Based Lead Discovery Campaigns Targeting Kinase Hinge Binders

The compound's 4-methylpyrazole moiety mimics the ATP adenine hinge-binding motif, while the para-aniline amine serves as a solvent-exposed vector for fragment elaboration. Procurement is justified when building a focused fragment library for SYK, LRRK2, or MYLK, as the scaffold aligns with patent-validated kinase inhibitor space [1].

CYP2E1 Biochemical Probe Synthesis and Metabolic Phenotyping

Given the class-level evidence that 4-methyl substitution alters CYP2E1 cooperativity, this compound is suitable as a starting material for synthesizing chemical probes to map CYP2E1 allosteric binding or mechanism-based inhibition [2]. The XLogP of 1.6 supports sufficient solubility for microsomal incubation protocols.

SAR-Driven Optimization of Pyrazole-Aniline Core for CNS-Penetrant Kinase Inhibitors

The modest lipophilicity increase (ΔXLogP +0.1) relative to the unsubstituted parent, combined with preserved TPSA of 43.8 Ų, positions this compound as a candidate core for designing blood-brain-barrier (BBB)-penetrant inhibitors. Researchers should select this compound when CNS multiparameter optimization (MPO) scores require a slight logP boost without expanding polar surface area [3][4].

Academic and SME Labs Justifying Grant-Line-Item Procurement of a Specialized Scaffold

The significant price premium (≥34× over the unsubstituted analog) requires explicit justification in research proposals. The above-cited differentiation in CYP2E1 cooperativity and patent-validated kinase-targeting utility provides the evidence basis for this procurement decision, ensuring that budget allocations are scientifically defensible .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methyl-1H-pyrazol-1-YL)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.